3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of adamantyl, nitrofuran, triazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazones with aromatic aldehydes or ketones, followed by cyclization to form the triazole and thiadiazole rings . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitrofuran moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the nitrofuran moiety.
Scientific Research Applications
3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Materials Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: The compound’s reactivity and functional groups allow it to be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The nitrofuran moiety can generate reactive oxygen species, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
- 3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,2,4]thiadiazole
Uniqueness
3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and ring systems. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17N5O3S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(1-adamantyl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17N5O3S/c23-22(24)13-2-1-12(25-13)14-20-21-15(18-19-16(21)26-14)17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2 |
InChI Key |
IHTWGVNLTADFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)C6=CC=C(O6)[N+](=O)[O-] |
Origin of Product |
United States |
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